![molecular formula C11H12N2O B6142348 (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol CAS No. 476176-82-6](/img/structure/B6142348.png)
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, also known as 1-imidazolyl-ethanol or 1-imidazolethanol, is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular weight of 132.17 g/mol and a boiling point of 95-96°C. It is a highly versatile compound that has a variety of applications in organic synthesis and scientific research.
Scientific Research Applications
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other compounds, and as an additive in certain types of laboratory experiments. It has also been used in the synthesis of a variety of pharmaceuticals, such as the anti-cancer drug imatinib.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol is not fully understood. However, it is believed to act as a proton acceptor, which allows it to interact with other molecules and catalyze certain types of chemical reactions. It is also thought to be able to modulate the activity of enzymes and other proteins, which makes it useful in a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to be an effective modulator of the immune system.
Advantages and Limitations for Lab Experiments
The use of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive to purchase. It is also highly versatile and can be used in a variety of biochemical and physiological experiments. The main limitation of using (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol in laboratory experiments is that it is not always easy to determine the exact mechanism of action of the compound.
Future Directions
Given the versatile nature of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol, there are a number of potential future directions for its use in scientific research. These include further research into its mechanism of action, its potential use as a therapeutic agent, and its potential applications in the synthesis of new compounds. In addition, further research into the biochemical and physiological effects of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol could lead to its use as a diagnostic tool. Finally, further research into its potential use as a catalyst in organic synthesis could lead to the development of new and more efficient synthetic methods.
Synthesis Methods
The synthesis of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol is relatively straightforward. It is typically synthesized by reacting ethylene glycol with 1-amino-2-methyl-imidazole in an acidic medium. The reaction is usually carried out in aqueous solution at a temperature of between 80-90°C. The reaction produces (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol-ethanol and 2-methyl-imidazole as the main products.
properties
IUPAC Name |
(1S)-1-(4-imidazol-1-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVMLWWVGDAHG-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

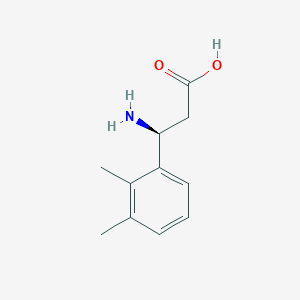

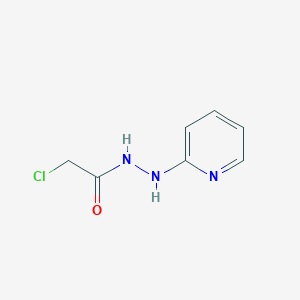
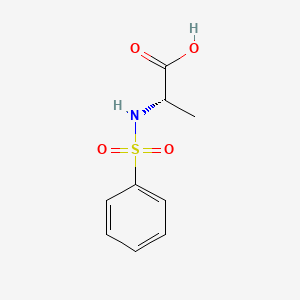
amine](/img/structure/B6142292.png)
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)


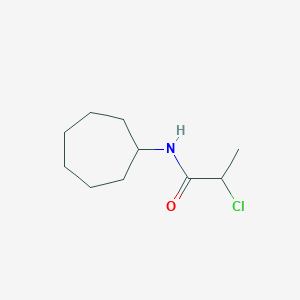

![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)
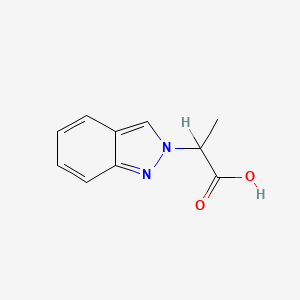
![3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142377.png)